1-(4-methoxyphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-methoxyphenyl)-5-oxo-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)pyrrolidine-3-carboxamide” is a biologically relevant small molecule . It’s mentioned in the context of compositions and methods for controlling the level of a target protein in a cell . The compounds of the disclosure include those having a formula PTM-L-LTM, wherein PTM is a targeting moiety that binds the target protein, L is a covalent bond or linker moiety, and LTM is a ubiquitin ligase binding moiety that binds a plant ubiquitin ligase .
Scientific Research Applications
Structure and Conformation Analysis
A study by Banerjee et al. (2002) on a structurally related compound, solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, revealed insights into its crystal structure and molecular conformation. The research highlighted the compound's potential as an antineoplastic agent, with X-ray analysis and AM1 molecular orbital methods confirming the planarity of the methoxyphenyl ring and its linkage to the oxo-pyrrolidine moiety via a sulfonyl group (Banerjee et al., 2002).
Synthesis and Pharmacological Potential
Research on the synthesis and pharmacological evaluation of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives has shown significant antiarrhythmic and antihypertensive activities. These studies suggest that such compounds, owing to their structure, possess alpha-adrenolytic properties, which may contribute to their biological effects (Malawska et al., 2002).
Potential Nootropic Agents
Valenta et al. (1994) explored the synthesis of various 1,4-disubstituted 2-oxopyrrolidines and related compounds, investigating their nootropic activity. This research contributes to understanding the potential cognitive-enhancing effects of compounds with similar structural features (Valenta et al., 1994).
X-ray Powder Diffraction Data
Wang et al. (2017) provided X-ray powder diffraction data for 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester. This compound serves as an important intermediate in synthesizing the anticoagulant apixaban, showcasing the structural characterization essential for pharmaceutical development (Wang et al., 2017).
Mechanism of Action
Target of Action
The compound, 1-(4-methoxyphenyl)-5-oxo-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}pyrrolidine-3-carboxamide, is a complex molecule that likely interacts with multiple targetsBased on its structural components, it may interact with receptors or enzymes that typically bind with indole derivatives , pyrrolidine , and phenylpiperazine .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors , and pyrrolidine compounds have been found to have diverse biological activities . Phenylpiperazine derivatives have been reported to exhibit potent activity against cholinesterase enzymes . The compound’s interaction with its targets could lead to changes in cellular processes, but the exact mechanisms need further investigation.
Biochemical Pathways
Based on its structural components, it may influence pathways associated with the targets of indole , pyrrolidine , and phenylpiperazine derivatives. These could include pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Heterocyclic scaffolds like pyrrolidine are often used in drug design due to their ability to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
For example, indole derivatives have been found to possess various biological activities , and phenylpiperazine derivatives have shown potent activity against cholinesterase enzymes .
Future Directions
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-oxo-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O5S/c1-33-22-9-7-21(8-10-22)28-18-19(17-23(28)29)24(30)25-11-16-34(31,32)27-14-12-26(13-15-27)20-5-3-2-4-6-20/h2-10,19H,11-18H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXHMXFSONYXHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCS(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.